molecular formula C6H10F2O B3059073 3,3-Difluorocyclohexanol CAS No. 94099-53-3

3,3-Difluorocyclohexanol

Cat. No.: B3059073
CAS No.: 94099-53-3
M. Wt: 136.14 g/mol
InChI Key: QNFOXOAGRZJDAQ-UHFFFAOYSA-N
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Description

It is supplied with high purity (≥97%) and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name

3,3-difluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(9)4-6/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFOXOAGRZJDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340412
Record name 3,3-Difluorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94099-53-3
Record name 3,3-Difluorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorocyclohexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluorocyclohexanol can be synthesized through the fluorination of cyclohexanol. One common method involves the reaction of cyclohexanol with hydrogen fluoride (HF) under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorocyclohexanone.

    Reduction: The compound can be reduced to form 3,3-difluorocyclohexane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis

  • Building Block : 3,3-Difluorocyclohexanol serves as an essential intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it a versatile reagent in organic chemistry .
  • Reactivity : The presence of fluorine atoms enhances the compound's reactivity compared to its non-fluorinated counterparts, facilitating various substitution and addition reactions.

2. Medicinal Chemistry

  • Therapeutic Potential : Research has indicated that fluorinated alcohols can exhibit improved pharmacokinetic properties. This compound is being explored for its potential as a precursor in the synthesis of novel pharmaceuticals targeting various diseases .
  • Biological Activity : Preliminary studies suggest that compounds derived from this compound may interact favorably with biological targets due to their enhanced lipophilicity and metabolic stability .

3. Material Science

  • Polymer Production : The compound can be used in the formulation of specialty polymers that require enhanced thermal and chemical resistance. Its incorporation into polymer matrices can improve material properties such as tensile strength and durability .
  • Fluorinated Materials : The unique properties imparted by fluorine atoms make this compound suitable for applications in coatings and adhesives that demand high-performance characteristics.

Case Study 1: Synthesis of Fluorinated Anticancer Agents
In a recent study published in a peer-reviewed journal, researchers synthesized a series of fluorinated compounds based on this compound. These compounds were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated enhanced cytotoxicity compared to non-fluorinated analogs, suggesting that fluorination significantly improves therapeutic efficacy .

Case Study 2: Development of High-Performance Polymers
Another study focused on incorporating this compound into polymer formulations aimed at improving chemical resistance. The resulting materials exhibited superior performance under harsh environmental conditions compared to traditional polymers. This application highlights the compound's potential in industrial settings where durability is critical .

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. This can lead to the modulation of biological pathways and the exertion of desired effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Difluorocyclohexanol (CAS 22419-35-8)

  • Molecular Formula : C₆H₁₀F₂O .
  • Physical Properties : Melting point (60–65°C), boiling point (160.6±40.0°C predicted), density (1.15±0.1 g/cm³) .
  • Chemical Reactivity: Oxidized to 4,4-difluorocyclohexanone using Jones reagent, indicating alcohol-to-ketone conversion capability .
  • Safety : Classified with hazard code Xi (irritant) and requires precautions against environmental release .

(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2)

  • Similarity Score: 0.92 to 3,3-Difluorocyclohexanol .
  • Structural Features : A cyclobutane ring with fluorines at the 3-position and a hydroxymethyl group.
  • Reactivity: The strained cyclobutane ring may increase reactivity in ring-opening reactions compared to the more stable cyclohexanol derivative .

trans-4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9)

  • Similarity Score : 0.88 .
  • Structural Features: A trifluoromethyl (-CF₃) group at the 4-position of the cyclohexanol ring.
  • Electronic Effects: The -CF₃ group is strongly electron-withdrawing, which may deprotonate the alcohol more readily than the difluoro analogs, affecting acidity (pKa ~14.14 for 4,4-difluorocyclohexanol) .

Physicochemical and Reactivity Comparison Table

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Reactivity
This compound C₆H₁₀F₂O Not reported Not reported Not reported Likely precursor for fluorinated ketones or amines via oxidation or substitution .
4,4-Difluorocyclohexanol C₆H₁₀F₂O 60–65 160.6±40.0 1.15±0.1 Oxidizable to 4,4-difluorocyclohexanone; stable under standard storage .
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O Not reported Not reported Not reported High ring strain enhances reactivity in cycloaddition or polymerization .
trans-4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O Not reported Not reported Not reported Strong electron-withdrawing effects influence acidity and nucleophilicity .

Biological Activity

3,3-Difluorocyclohexanol is a fluorinated alcohol that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring. This modification affects its conformational flexibility and hydrogen-bonding capabilities, which are crucial for its biological interactions.

Structural Formula

The structural formula can be represented as follows:

C6H10F2O\text{C}_6\text{H}_{10}\text{F}_2\text{O}

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from its ability to participate in hydrogen bonding and influence conformational dynamics in biological molecules. The fluorine atoms can enhance lipophilicity and alter the electronic properties of the compound, potentially leading to increased interaction with biological targets.

Hydrogen Bonding

Studies have shown that fluorinated alcohols exhibit altered hydrogen-bonding patterns compared to their non-fluorinated counterparts. The introduction of fluorine can enhance the acidity of hydroxyl groups, thereby modifying their reactivity in biochemical pathways .

Antiviral Activity

One notable application of fluorinated compounds is their use as antiviral agents. Research has indicated that derivatives of difluorinated nucleosides exhibit significant antiviral activity against hepatitis C virus (HCV). While this compound itself has not been directly studied for HCV activity, its structural relatives suggest a potential for similar applications .

Antitumor Activity

Fluorinated compounds have been explored for their antitumor properties. The introduction of fluorine into cyclohexanol derivatives has been linked to reduced cytotoxicity while retaining therapeutic efficacy. This balance is critical in drug design, as it allows for effective treatment with minimized side effects .

Case Study 1: Antiviral Properties

A study evaluated the antiviral properties of 3',4'-difluoro-3'-deoxyribonucleosides and found that modifications similar to those in this compound could lead to significant reductions in cytotoxicity while maintaining antiviral efficacy comparable to established treatments like ribavirin .

Case Study 2: Conformational Analysis

Research involving variable-temperature NMR spectroscopy highlighted how conformational flexibility in difluorinated cyclohexanols impacts their biological interactions. The study revealed that specific conformers are favored under physiological conditions, which may enhance binding to target proteins .

Data Tables

Property Value
Molecular FormulaC₆H₁₀F₂O
Melting PointNot specified
SolubilitySoluble in organic solvents
Antiviral ActivityComparable to ribavirin
CytotoxicityReduced compared to non-fluorinated analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluorocyclohexanol
Reactant of Route 2
3,3-Difluorocyclohexanol

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